molecular formula C17H17N3O4S B269149 N-(2-furoyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea

N-(2-furoyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea

Cat. No. B269149
M. Wt: 359.4 g/mol
InChI Key: PFESLUJADMYDPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-furoyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea, also known as Furosemide, is a potent diuretic drug that is widely used in the treatment of edema and hypertension. Furosemide belongs to the class of loop diuretics, which act on the thick ascending limb of the loop of Henle in the kidney to increase the excretion of water and electrolytes.

Mechanism of Action

N-(2-furoyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea acts on the thick ascending limb of the loop of Henle in the kidney to inhibit the Na+/K+/2Cl- co-transporter, which leads to increased excretion of water and electrolytes. N-(2-furoyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea also has vasodilatory effects, which contribute to its antihypertensive effects.
Biochemical and Physiological Effects
N-(2-furoyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea has been shown to increase the excretion of sodium, potassium, chloride, and water. It also increases the excretion of calcium and magnesium, which can lead to hypocalcemia and hypomagnesemia in some patients. N-(2-furoyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea can also cause metabolic alkalosis due to increased excretion of hydrogen ions.

Advantages and Limitations for Lab Experiments

N-(2-furoyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea is a widely used diuretic drug that has been extensively studied for its physiological effects. It is relatively easy to administer and has a well-established dosing regimen. However, N-(2-furoyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea can cause electrolyte imbalances and metabolic alkalosis, which can complicate experimental designs.

Future Directions

There are several areas of research that could be explored in the future regarding N-(2-furoyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea. One potential area of research is the use of N-(2-furoyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea in the treatment of acute kidney injury and acute lung injury. Another area of research is the potential use of N-(2-furoyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea in the treatment of cerebral edema. Additionally, the mechanisms underlying the vasodilatory effects of N-(2-furoyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea could be further explored. Finally, the potential for N-(2-furoyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea to be used in combination with other drugs for the treatment of hypertension and edema could also be investigated.
Conclusion
N-(2-furoyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea is a potent diuretic drug that has been extensively studied for its physiological effects. It acts on the thick ascending limb of the loop of Henle in the kidney to increase the excretion of water and electrolytes. N-(2-furoyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea has been shown to be effective in the treatment of edema and hypertension, but it can cause electrolyte imbalances and metabolic alkalosis. Future research could explore the potential use of N-(2-furoyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea in the treatment of acute kidney injury, acute lung injury, and cerebral edema, as well as the mechanisms underlying its vasodilatory effects.

Synthesis Methods

N-(2-furoyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea can be synthesized by the reaction of 4-aminobenzoic acid with thionyl chloride to form 4-chlorobenzoic acid, which is then reacted with 2-furoyl chloride to form 4-(2-furoyl)-4-chlorobenzoic acid. This compound is then reacted with morpholine and thiourea to form N-(2-furoyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea.

Scientific Research Applications

N-(2-furoyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea has been extensively studied for its diuretic and antihypertensive effects. It is commonly used in the treatment of congestive heart failure, liver cirrhosis, and renal failure. N-(2-furoyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea has also been studied for its potential use in the treatment of acute lung injury, acute kidney injury, and cerebral edema.

properties

Product Name

N-(2-furoyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea

Molecular Formula

C17H17N3O4S

Molecular Weight

359.4 g/mol

IUPAC Name

N-[[4-(morpholine-4-carbonyl)phenyl]carbamothioyl]furan-2-carboxamide

InChI

InChI=1S/C17H17N3O4S/c21-15(14-2-1-9-24-14)19-17(25)18-13-5-3-12(4-6-13)16(22)20-7-10-23-11-8-20/h1-6,9H,7-8,10-11H2,(H2,18,19,21,25)

InChI Key

PFESLUJADMYDPD-UHFFFAOYSA-N

SMILES

C1COCCN1C(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CO3

Canonical SMILES

C1COCCN1C(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CO3

Origin of Product

United States

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